1,8-Naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives has been explored through various routes. Notably, a study by Hawes and Wibberley (1966) investigated four synthesis methods, including Niementowski synthesis from ethyl 2-amino-6-phenylnicotinate, Friedlander synthesis from 2-aminonicotinaldehydes, reductive cyclisation of ethyl 2-nitro-3-pyridylmethylenemalonate, and intramolecular nucleophilic cyclisation of 3-(3-pyridyl)-2-phenylpropylamine (Hawes & Wibberley, 1966).
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives has been elucidated in various studies, revealing their thermally robust nature with high phase transition temperatures. For instance, a series of 4,8-substituted 1,5-naphthyridines demonstrated significant structural stability and varied electronic properties based on their substitution patterns (Wang et al., 2012).
Chemical Reactions and Properties
1,8-Naphthyridine derivatives undergo a range of chemical reactions, offering diverse functionalities. For example, reactions with aldehydes have led to new derivatives exhibiting unique structural features, red-fluorescence emissions, and two-photon absorption, highlighting their potential in advanced material science (Li et al., 2012).
Physical Properties Analysis
The physical properties of 1,8-naphthyridine derivatives, such as their phase transition temperatures and fluorescence emissions, are crucial for their application in materials science. For example, the blue fluorescence emissions of certain 1,5-naphthyridine derivatives underline their potential use in organic light-emitting diodes (OLEDs) (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,8-naphthyridine derivatives, including their reactivity and interaction with other molecules, play a significant role in their biological and material applications. The synthesis and functionalization approaches, such as Suzuki cross-coupling and Friedlander condensation, facilitate the development of compounds with tailored properties for specific applications (Wang et al., 2012).
Scientific Research Applications
Therapeutic and Medicinal Research 1,8-Naphthyridine derivatives have demonstrated a variety of biological activities, making them significant in therapeutic and medicinal research. They exhibit a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Their potential extends to neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have shown anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others (Madaan et al., 2015).
Insecticidal Activities Certain 1,8-naphthyridine derivatives have exhibited excellent insecticidal activity. For instance, some synthesized compounds showed significant effectiveness against cowpea aphids, suggesting the potential of 1,8-naphthyridine as a structural basis for developing insecticides (Hou et al., 2017).
Chemical Applications in Dimetal Chemistry Functionalized 1,8-naphthyridine ligands are utilized in dimetal chemistry due to their simpler synthetic routes and pliant nature. Research in this area includes the study of ligand disposition around the quadruply bonded Mo2 core and the modulation of metal–metal distance in paddlewheel complexes. This research paves the way for novel applications in metallosupramolecular architectures and the formation of unsupported iridium(II) dimers (Bera et al., 2009).
Detection of Nitroaromatics 1,8-naphthyridine-based sensors have been developed for the detection of nitroaromatic compounds, such as picric acid. These sensors show high efficiency and low detection limits, making them suitable for environmental monitoring and safety applications (Chahal & Sankar, 2015).
Synthesis of Novel Derivatives for Cancer Treatment Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells. Several of these compounds have demonstrated high activities, indicating their potential as antitumor agents (Fu et al., 2015).
Enantioselective Hydrogenation in Organic Chemistry The asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes has been developed. This method facilitates the preparation of valuable chiral heterocyclic building blocks, which are useful motifs for a new kind of P,N-ligand (Ma et al., 2016).
Potential Anti-Parkinson's Agents 1,8-Naphthyridine derivatives have shown potential as anti-Parkinson’s agents, particularly in their interaction with Adenosine receptors (A2A type). Molecular docking studies suggest that these compounds can act as A2A receptor antagonists, which is significant for developing new treatments for Parkinson's disease (Ojha et al., 2021).
Safety And Hazards
Future Directions
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .
properties
IUPAC Name |
1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAYUMRQUHISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180052 | |
Record name | 1,8-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine | |
CAS RN |
254-60-4 | |
Record name | 1,8-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.